ethyl 6-(4-bromophenyl)-2-oxo-4-phenylcyclohex-3-ene-1-carboxylate
Overview
Description
Ethyl 6-(4-bromophenyl)-2-oxo-4-phenylcyclohex-3-ene-1-carboxylate is a complex organic compound that belongs to the class of cyclohexene derivatives This compound is characterized by the presence of a bromophenyl group, a phenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(4-bromophenyl)-2-oxo-4-phenylcyclohex-3-ene-1-carboxylate typically involves a multi-step process. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the bromophenyl and phenyl groups. The esterification step is usually carried out using ethanol and an acid catalyst under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents include bromobenzene, phenylacetic acid, and ethyl alcohol.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-bromophenyl)-2-oxo-4-phenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Ethyl 6-(4-bromophenyl)-2-oxo-4-phenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-(4-bromophenyl)-2-oxo-4-phenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate: Similar in structure but contains an indole ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and is used for its antimicrobial properties.
Uniqueness
Ethyl 6-(4-bromophenyl)-2-oxo-4-phenylcyclohex-3-ene-1-carboxylate is unique due to its combination of a cyclohexene ring with both bromophenyl and phenyl groups, which provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 6-(4-bromophenyl)-2-oxo-4-phenylcyclohex-3-ene-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO3/c1-2-25-21(24)20-18(15-8-10-17(22)11-9-15)12-16(13-19(20)23)14-6-4-3-5-7-14/h3-11,13,18,20H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWBTWFATINAKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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